Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester
CAS No.: 5810-88-8
Cat. No.: VC18423375
Molecular Formula: C16H35O2PS2
Molecular Weight: 354.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5810-88-8 |
|---|---|
| Molecular Formula | C16H35O2PS2 |
| Molecular Weight | 354.6 g/mol |
| IUPAC Name | bis(2-ethylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
| Standard InChI | InChI=1S/C16H35O2PS2/c1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,20,21) |
| Standard InChI Key | DQNJHGSFNUDORY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)COP(=S)(OCC(CC)CCCC)S |
Introduction
Chemical Identity and Nomenclature
Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester is systematically named according to IUPAC conventions as O,O-bis(2-ethylhexyl) hydrogen phosphorodithioate. Its molecular formula is C₁₆H₃₅O₂PS₂, with an average molecular mass of 354.548 g/mol . The compound’s structure features a central phosphorus atom bonded to two sulfur atoms, two oxygen atoms, and two 2-ethylhexyl groups, conferring both hydrophobic and thiophilic properties.
Synonyms and Identifiers
This compound is recognized under multiple designations across regulatory and commercial contexts (Table 1). The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns it the identifier 227-376-0, while the EPA’s DSSTox database lists it as DTXSID9027605 .
Table 1: Key Identifiers for Phosphorodithioic Acid, O,O-Bis(2-Ethylhexyl) Ester
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 5810-88-8 | |
| EINECS Number | 227-376-0 | |
| DSSTox Substance ID | DTXSID9027605 | |
| Molecular Formula | C₁₆H₃₅O₂PS₂ | |
| IUPAC Name | O,O-Bis(2-ethylhexyl) hydrogen phosphorodithioate |
Synthesis and Industrial Production
Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester is synthesized via the reaction of phosphorodithioic acid with 2-ethylhexanol under acidic conditions. This esterification process typically employs catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the nucleophilic substitution at the phosphorus center . Industrial-scale production involves stoichiometric control to minimize byproducts like dialkyl phosphorothioates, which can compromise product purity.
Reaction Mechanism
The synthesis proceeds through a two-step mechanism:
-
Protonation of the hydroxyl group in 2-ethylhexanol, enhancing its nucleophilicity.
-
Nucleophilic attack on the phosphorus atom of phosphorodithioic acid, resulting in the displacement of water and formation of the ester bond .
Applications and Industrial Relevance
Lubricant Additives
The compound’s thiophosphate groups act as extreme-pressure additives in lubricants, reducing wear in high-stress machinery. Its sulfur atoms form protective sulfide layers on metal surfaces, mitigating friction under elevated temperatures .
Solvent Extraction in Metallurgy
In hydrometallurgy, Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester facilitates the extraction of transition metals (e.g., copper, nickel) from ores. Its thiophilic nature enables selective binding to metal ions, forming complexes that partition into organic phases .
Corrosion Inhibition
The compound’s adsorption onto metal surfaces creates a barrier against oxidative agents, making it effective in corrosion-inhibiting coatings for industrial equipment .
Future Research Directions
-
Toxicokinetic Studies: Elucidating metabolic pathways and bioaccumulation potential in aquatic ecosystems.
-
Advanced Applications: Exploring its utility in photovoltaic materials or as a ligand in catalytic systems.
-
Green Synthesis: Developing solvent-free or catalytic esterification methods to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume